molecular formula C13H17N3O3S B2814553 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034304-59-9

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2814553
CAS No.: 2034304-59-9
M. Wt: 295.36
InChI Key: ZKWTWWNBJUFONA-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-c]pyridine core substituted with a 1-methyl-7-oxo group and a cyclopropanesulfonamide side chain. The cyclopropanesulfonamide moiety enhances solubility and may modulate target binding through steric and electronic effects .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-7-4-10-5-8-16(13(17)12(10)15)9-6-14-20(18,19)11-2-3-11/h4-5,7-8,11,14H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWTWWNBJUFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide involves multi-step organic reactions. Starting with the core structure of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine, an alkylation reaction is typically performed to introduce the ethyl group. This step is followed by a reaction with cyclopropanesulfonamide under specific conditions, often involving the use of base catalysts and controlled temperature settings.

Industrial Production Methods

For large-scale production, automated synthesis methods are preferred. These include continuous flow synthesis where reactants are continuously fed through reactors, ensuring efficient conversion to the desired product. Precise control over reaction parameters such as temperature, pressure, and catalyst concentration is critical to maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is capable of undergoing various chemical reactions, including:

  • Oxidation: This reaction typically leads to the formation of sulfoxides or sulfones.

  • Reduction: Can convert the compound into different amine derivatives.

  • Substitution: Particularly nucleophilic substitution reactions where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles such as thiols, amines, or halides under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and other substituted analogs, each with potentially different biological or chemical activities.

Scientific Research Applications

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide has broad applications in several fields:

  • Chemistry: Used as a reagent in organic synthesis for constructing complex molecules.

  • Biology: Studied for its interactions with various biological molecules, possibly acting as an enzyme inhibitor.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of specialized materials, such as in the manufacturing of advanced polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level. In biological systems, it may target specific enzymes or receptors, disrupting normal biochemical pathways. For example, it might inhibit key enzymes involved in metabolic processes, leading to altered cell functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The target compound’s pyrrolo[2,3-c]pyridine core distinguishes it from analogs with related but distinct fused-ring systems:

Compound Core Key Features Example Source
Pyrrolo[2,3-d]pyrimidine Larger 6-membered pyrimidine ring; increased π-stacking potential (pyrimidine synthesis)
Pyrrolo[2,3-b]pyridine Nitrogen positions differ; altered hydrogen-bonding capacity (chloro-tosyl analog)
Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Triazole/imidazole fusion; enhanced rigidity and metabolic stability (bioactive derivatives)

Substituent Analysis

Table 1: Substituent Comparison
Compound Substituents Molecular Weight (g/mol)
Target Compound 1-Methyl-7-oxo, cyclopropanesulfonamide Not explicitly reported
: Pyrrolo[2,3-d]pyrimidine 7-Cyclopentyl, 2-(methylthio), N-(2-methoxyphenyl) ~400 (estimated)
: Chloro-tosyl-pyrrolo[2,3-b]pyridine 4-Chloro-1-tosyl, cyclopropanesulfonamide 565 (MS m/z: 565 [M+H]+)
: Imidazo-pyrrolo-pyrazine 3-(2-Hydroxyethyl), cyclopropanesulfonamide 418 (MS m/z: 418 [M+H]+)

Key Findings :

  • The cyclopropanesulfonamide group is a common motif in patent-derived analogs (–5), suggesting its role in improving solubility or target engagement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Core Synthesis : Begin with functionalized pyrrolopyridine intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) and employ nucleophilic substitution or coupling reactions. For example, use Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/XantPhos) to introduce sulfonamide groups, as demonstrated in analogous compounds .
  • Key Conditions : Optimize solvent (DMF or iPrOH), temperature (reflux at 80–120°C), and stoichiometric ratios (e.g., 1:2 substrate-to-amine ratio). Purification via silica gel chromatography or recrystallization improves purity .
  • Yield Optimization : Monitor reaction progress with TLC/HPLC. Side reactions (e.g., over-alkylation) can be minimized by controlling reaction time and excess reagents.

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–500 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent integration and stereochemistry. Key signals include pyrrole NH (~11–12 ppm) and cyclopropane protons (1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ESI+ or EI modes (mass accuracy <5 ppm). For example, HRMS data for similar compounds show [M+H]+ ions matching calculated values .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1244–1251 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) be integrated with experimental data to predict the compound’s reactivity or biological interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., nucleophilic attack sites). Compare with experimental NMR chemical shifts for validation .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Align results with bioactivity data from analogues (e.g., pyrrolo[2,3-d]pyrimidines showing kinase inhibition) .
  • Contradiction Resolution : If experimental bioactivity diverges from predictions, re-evaluate protonation states or solvent effects in simulations .

Q. What strategies resolve contradictory data in biological activity studies, such as varying inhibition potencies across assays?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell line viability. For example, discrepancies in IC₅₀ values may arise from differing ATP levels .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that alter potency. Analogous compounds show stability issues under acidic conditions .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on cyclopropane) to explain potency variations. For instance, fluorophenyl groups enhance target affinity in related molecules .

Q. How can reaction mechanisms for key transformations (e.g., sulfonamide introduction) be elucidated using kinetic and isotopic labeling studies?

  • Methodology :

  • Kinetic Profiling : Perform time-course experiments with aliquots quenched at intervals. Fit data to rate laws (e.g., pseudo-first-order kinetics for Pd-catalyzed couplings) .
  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track oxygen sources in hydrolysis steps. For example, sulfonamide formation may involve nucleophilic displacement via a tetrahedral intermediate .
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates (e.g., Pd-amine complexes) during cross-coupling reactions .

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